REACTION_CXSMILES
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[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[NH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13]>>[OH:13][CH2:12][CH2:11][N:10]([CH2:14][CH2:15][OH:16])[C:2]1[N:4]=[C:5]([N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[N:7]=[C:8]([N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[N:1]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N(CCO)CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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OCCN(C1=NC(=NC(=N1)N(CCO)CCO)N(CCO)CCO)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |